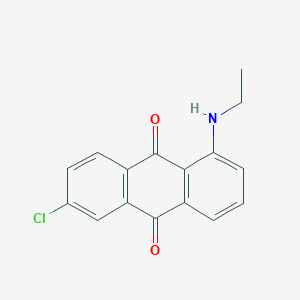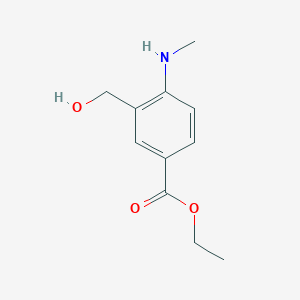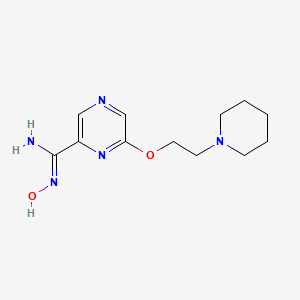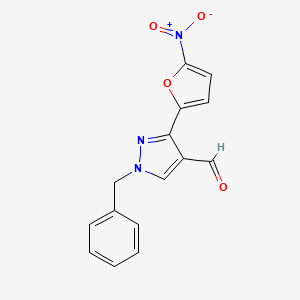![molecular formula C13H14O B14591979 7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one CAS No. 61463-22-7](/img/structure/B14591979.png)
7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a naphthalene derivative, followed by various functional group transformations to introduce the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, yield, and cost-effectiveness, as well as ensuring the safety and environmental impact of the process.
化学反应分析
Types of Reactions
7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique structure and reactivity make it a candidate for use in various industrial processes, such as the production of specialty chemicals.
作用机制
The mechanism by which 7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2H-Cyclopropa[a]naphthalen-2-one: This compound shares a similar core structure but with different substituents.
1A,7A-Dimethyl-1A,7A-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione: Another related compound with a similar framework but different functional groups.
Uniqueness
7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one is unique due to its specific substituents and the resulting chemical properties
属性
CAS 编号 |
61463-22-7 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC 名称 |
2,2-dimethyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalen-7-one |
InChI |
InChI=1S/C13H14O/c1-13(2)10-6-4-3-5-8(10)12(14)9-7-11(9)13/h3-6,9,11H,7H2,1-2H3 |
InChI 键 |
IMYANGWCCJBDOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CC2C(=O)C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


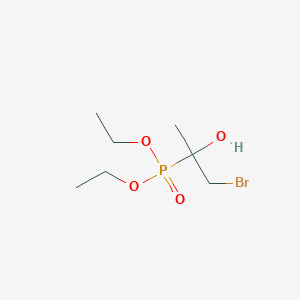
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
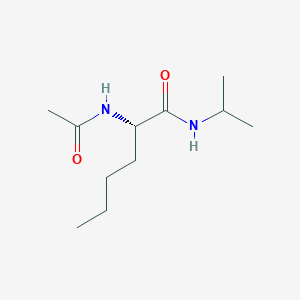
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
